2-Methyl-4-(pyridin-3-ylethynyl)thiazole
Overview
Description
2-Methyl-4-(pyridin-3-ylethynyl)thiazole, also known as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine or mtep compound, belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Molecular Structure Analysis
The molecular formula of 2-Methyl-4-(pyridin-3-ylethynyl)thiazole is C11H8N2S. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is substituted at the 2nd position by a methyl group and at the 4th position by a pyridin-3-ylethynyl group .Physical And Chemical Properties Analysis
2-Methyl-4-(pyridin-3-ylethynyl)thiazole is a solid compound . Its molecular weight is 200.26 g/mol. The SMILES string representation of its structure is CC1=NC(C2=CC=CN=C2)=CS1 .Scientific Research Applications
Anticancer Properties
- Antiproliferative Activity in Cancer Cell Lines: Research has highlighted the potent antiproliferative activity of pyridine-thiazole hybrid molecules against various cancer cell lines, such as leukemia and carcinomas of the colon, breast, and lung. Compounds like 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone 3 and 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester 4 exhibit selective cytotoxicity towards cancer cells, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Antimicrobial and Antitumor Activity
DNA Binding and Antibacterial Activity
A derivative, (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, showed significant DNA binding ability and antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis, implying its use in antimicrobial applications (Kamat et al., 2019).
Antibacterial and Antitumor Properties of Metal Complexes
Pyridine hydrazyl thiazole metal complexes have demonstrated notable antibacterial and antitumor activities. Some compounds exhibit absolute specificity for certain bacteria or cancer cell lines, suggesting a good prospect in pharmaceutical applications (Zou et al., 2020).
Application in Corrosion Inhibition
- Corrosion Inhibition in Acidic Environments: A study focused on the corrosion inhibition properties of 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide(MPTC) for mild steel in hydrochloric acid solutions. MPTC demonstrated high efficiency in inhibiting corrosion, suggesting its potential use as a corrosion inhibitor in industrial applications (Salman et al., 2019).
Other Applications
Synthesis of Novel Heterocyclic Compounds
Research into pyridine and thiazole derivatives has led to the synthesis of novel compounds with a range of biological activities. This includes antimicrobial, analgesic, anticonvulsant, and anticancer properties, highlighting the versatility of these compounds in pharmaceutical research (Abouzied et al., 2022).
Antimalarial Activity
Some 2-(2-hydrazinyl)thiazole derivatives have shown significant antimalarial activity, providing a new avenue for the development of antimalarial drugs (Makam et al., 2014).
properties
IUPAC Name |
2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNGHCYDWUVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430775 | |
Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyridin-3-ylethynyl)thiazole | |
CAS RN |
329205-68-7 | |
Record name | 3-[2-(2-Methyl-4-thiazolyl)ethynyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329205-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329205687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MTEP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA7P9K5S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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